molecular formula C13H26O B2532397 1-Cyclopentyloctan-1-ol CAS No. 305863-56-3

1-Cyclopentyloctan-1-ol

Cat. No.: B2532397
CAS No.: 305863-56-3
M. Wt: 198.35
InChI Key: CORUNLCJGNBWGC-UHFFFAOYSA-N
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Description

1-Cyclopentyloctan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring attached to an octanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyloctan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of cyclopentene followed by the addition of an octanol chain. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems and continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentyl octanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Cyclopentyl octanoic acid.

    Reduction: 1-Cyclopentyloctane.

    Substitution: 1-Cyclopentyloctyl chloride or bromide.

Scientific Research Applications

1-Cyclopentyloctan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyloctan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The cyclopentane ring provides rigidity to the molecule, affecting its overall conformation and interactions.

Comparison with Similar Compounds

    Cyclopentanol: Similar in structure but with a shorter carbon chain.

    Cyclooctanol: Similar in structure but with a different ring size.

    Cyclopentylmethanol: Similar in structure but with a different functional group.

Uniqueness: 1-Cyclopentyloctan-1-ol is unique due to its specific combination of a cyclopentane ring and an octanol chain. This structure imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1-cyclopentyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORUNLCJGNBWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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